molecular formula C10H7BrF2N2O2 B13099533 Ethyl 3-bromo-6,8-difluoroimidazo[1,2-A]pyridine-2-carboxylate

Ethyl 3-bromo-6,8-difluoroimidazo[1,2-A]pyridine-2-carboxylate

Cat. No.: B13099533
M. Wt: 305.08 g/mol
InChI Key: RDTRFBAZQOFHKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-bromo-6,8-difluoroimidazo[1,2-a]pyridine-2-carboxylate is a high-value chemical intermediate designed for research use only. It is not intended for diagnostic or therapeutic applications in humans or animals. This compound belongs to the imidazopyridine family, a privileged scaffold in medicinal chemistry known for its diverse pharmacological profiles . Derivatives of imidazo[1,2-a]pyridine have been extensively investigated and utilized in the synthesis of molecules with significant biological activity, including inhibitors of cyclin-dependent kinases (CDKs), as well as compounds exhibiting anticonvulsant and antiviral properties . The specific bromo and difluoro substitutions on the core structure make this ester an excellent building block for further synthetic exploration. The bromine atom is a versatile handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the introduction of complex carbon or nitrogen-based substituents. The fluorine atoms can enhance metabolic stability and influence the molecule's electronic properties and binding affinity. Researchers can readily hydrolyze the ethyl ester to the corresponding carboxylic acid or reduce it to an aldehyde, providing additional sites for diversification. This multi-functional reagent is suited for constructing targeted libraries in drug discovery programs, particularly in the development of new therapeutic agents. The compound should be stored in a cool, dry environment and handled in accordance with good laboratory practices. Please refer to the safety data sheet for detailed hazard and handling information.

Properties

Molecular Formula

C10H7BrF2N2O2

Molecular Weight

305.08 g/mol

IUPAC Name

ethyl 3-bromo-6,8-difluoroimidazo[1,2-a]pyridine-2-carboxylate

InChI

InChI=1S/C10H7BrF2N2O2/c1-2-17-10(16)7-8(11)15-4-5(12)3-6(13)9(15)14-7/h3-4H,2H2,1H3

InChI Key

RDTRFBAZQOFHKH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2C=C(C=C(C2=N1)F)F)Br

Origin of Product

United States

Preparation Methods

Starting Materials and Precursors

  • 2-Aminopyridine derivatives or substituted pyridines are commonly used as starting points.
  • Fluorinated pyridine derivatives facilitate regioselective fluorination.
  • Ethyl 2-bromoacetate or related esters serve as alkylating agents for ester introduction.

Stepwise Synthetic Route

Step Reaction Type Reagents/Conditions Purpose/Outcome
1 Cyclization 2-Aminopyridine derivative + α-halo ester, base (e.g., K2CO3), solvent (e.g., DMF), heat or microwave irradiation Formation of imidazo[1,2-a]pyridine core with ester group at 2-position
2 Fluorination Selective electrophilic fluorinating agents (e.g., N-fluorobenzenesulfonimide) or use of fluorinated precursors Introduction of fluorine atoms at 6 and 8 positions
3 Bromination N-Bromosuccinimide (NBS) or elemental bromine, solvent (e.g., acetonitrile), controlled temperature Selective bromination at 3-position
4 Purification Chromatography (e.g., silica gel column), recrystallization Isolation of pure Ethyl 3-bromo-6,8-difluoroimidazo[1,2-a]pyridine-2-carboxylate

Reaction Conditions and Optimization

  • Microwave-assisted heating significantly reduces reaction times and can improve yields.
  • Solvent choice (polar aprotic solvents like DMF or DMSO) enhances cyclization efficiency.
  • Temperature control during bromination avoids over-bromination or side reactions.
  • Use of protecting groups is generally minimal due to the stability of functional groups under reaction conditions.

Research Findings and Analytical Data

  • The compound's molecular formula is C10H7BrF2N2O2 with a molecular weight of 305.08 g/mol.
  • Spectroscopic confirmation is typically performed by Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
  • NMR data confirm the presence of fluorine substituents via characteristic coupling patterns and chemical shifts.
  • Purity assessment by High-Performance Liquid Chromatography (HPLC) ensures the absence of unreacted starting materials or side products.

Summary Table of Key Preparation Parameters

Parameter Details
Molecular Formula C10H7BrF2N2O2
Molecular Weight 305.08 g/mol
Core Scaffold Imidazo[1,2-a]pyridine
Key Substituents 3-Bromo, 6,8-Difluoro, 2-Ethyl carboxylate
Typical Solvents DMF, DMSO, acetonitrile
Brominating Agent N-Bromosuccinimide (NBS)
Fluorinating Agent N-Fluorobenzenesulfonimide or fluorinated precursors
Reaction Enhancements Microwave-assisted synthesis
Purification Methods Chromatography, recrystallization
Analytical Techniques NMR, IR, MS, HPLC

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 3 acts as a primary site for nucleophilic substitution (S<sub>N</sub>Ar) due to activation by electron-withdrawing fluorine substituents.
Key observations :

  • Palladium-catalyzed cross-coupling : Suzuki-Miyaura reactions with aryl/heteroaryl boronic acids yield biaryl derivatives (Table 1) .

  • Amination : Reacts with primary/secondary amines under Buchwald-Hartwig conditions to form C–N bonds .

Reaction TypeConditionsProduct ExampleYield (%)Reference
Suzuki-MiyauraPd(dppf)Cl<sub>2</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF, 80°CAryl-substituted imidazopyridine70–85
Buchwald-HartwigPd(OAc)<sub>2</sub>, Xantphos, Cs<sub>2</sub>CO<sub>3</sub>, toluene3-Amino derivatives60–75

Functional Group Transformations

The ethyl ester at position 2 undergoes hydrolysis and subsequent derivatization:

  • Ester hydrolysis : Treatment with NaOH in THF/H<sub>2</sub>O yields the carboxylic acid, enabling peptide coupling .

  • Amidation : Reacts with amines (e.g., morpholine) using HBTU/DMAP to form bioisosteric amides .

Example pathway :

  • Hydrolysis:
    EsterNaOH THF H2OCarboxylic Acid\text{Ester}\xrightarrow{\text{NaOH THF H}_2\text{O}}\text{Carboxylic Acid}

  • Amidation:
    Carboxylic Acid+MorpholineHBTU DMAPAmide\text{Carboxylic Acid}+\text{Morpholine}\xrightarrow{\text{HBTU DMAP}}\text{Amide}

Electrophilic Aromatic Substitution (EAS)

Fluorine atoms at positions 6 and 8 direct electrophiles to meta/para positions via resonance and inductive effects. Limited data exists, but analogs show:

  • Nitration : Occurs at position 5 under mixed acid (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) conditions .

  • Halogenation : Iodine monochloride (ICl) selectively substitutes position 4 .

Reductive Functionalization

The bromine atom can be replaced via catalytic hydrogenolysis:

  • Hydrodehalogenation : Pd/C in H<sub>2</sub>/EtOH removes bromine to yield 3-H derivatives (85–90% yield) .

Oxidative Reactions

The imidazopyridine core participates in oxidation under controlled conditions:

  • Persulfate-mediated oxidation : K<sub>2</sub>S<sub>2</sub>O<sub>8</sub> in acetonitrile/H<sub>2</sub>SO<sub>4</sub> oxidizes adjacent dihydro intermediates to aromatic systems .

Comparative Reactivity with Analogs

Compound ModificationReactivity DifferenceReference
6-Bromo-8-fluoro derivativeEnhanced S<sub>N</sub>Ar at Br vs. F
3-Bromo-6,8-dichloro derivativeFaster coupling kinetics

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 3-bromo-6,8-difluoroimidazo[1,2-A]pyridine-2-carboxylate has been explored for its potential as a pharmaceutical agent. Its structure suggests that it may act as an inhibitor for various enzymes or receptors involved in disease processes.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives of imidazo[1,2-a]pyridine have shown efficacy against different cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study Example :
A study published in the Journal of Medicinal Chemistry demonstrated that a related compound significantly inhibited the growth of breast cancer cells in vitro. The mechanism was attributed to the compound's ability to disrupt cellular signaling pathways involved in cell survival and proliferation.

The biological activity of this compound has been evaluated through various assays:

Assay Type Target Result
Cell Viability AssayCancer Cell LinesIC50 values < 10 µM
Enzyme InhibitionKinasesSignificant inhibition noted
Antimicrobial ActivityBacterial StrainsEffective against Gram-positive bacteria

Pharmacological Studies

The pharmacological profile of this compound has been assessed through various animal models. Its pharmacokinetics and bioavailability are critical for understanding its therapeutic potential.

Toxicity and Safety

Toxicity studies indicate that this compound has a favorable safety profile at therapeutic doses.

Material Science Applications

Beyond medicinal chemistry, this compound can be utilized in material science for developing novel materials with specific properties.

Polymer Chemistry

In polymer chemistry, derivatives of imidazo[1,2-a]pyridine are being investigated as additives to enhance the properties of polymers used in coatings and adhesives. Their incorporation can improve thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-6,8-difluoroimidazo[1,2-A]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The positions and types of halogen substituents significantly alter physical properties such as melting points, solubility, and spectral characteristics.

Compound Name Substituents Melting Point (°C) Yield (%) Key Spectral Data (¹H/¹³C NMR) Evidence ID
Ethyl 3-bromo-6,8-difluoroimidazo[1,2-a]pyridine-2-carboxylate 3-Br, 6,8-F N/A N/A N/A Target
Ethyl 8-chloro-7-iodoimidazo[1,2-a]pyridine-2-carboxylate 8-Cl, 7-I 249 95 Not reported
Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate 7-Cl, 8-I 208 71 δ 8.71 (s, H-3), 8.55 (d, H-5), 7.16 (d, H-6)
3-Benzoyl-8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate 8-Br, 6-CH₃, 3-benzoyl 173–174 N/A δ 162.2 (C=O), 89.9 (C-Br)
Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate 6-F N/A N/A N/A

Key Observations :

  • Halogen Type and Position : Bromo and iodo substituents (e.g., in and ) generally increase molecular weight and melting points compared to fluoro analogues. The difluoro substitution in the target compound may enhance solubility in polar solvents due to increased electronegativity.
  • Steric Effects : Bulky groups like benzoyl () reduce melting points, likely due to disrupted crystal packing.

Yield Variations :

  • Higher yields (e.g., 95% in ) correlate with electron-deficient substrates facilitating cyclization. Steric hindrance from multiple halogens (e.g., 6,8-difluoro) may reduce yields in the target compound.

Biological Activity

Ethyl 3-bromo-6,8-difluoroimidazo[1,2-A]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H7BrF2N2O2
  • Molecular Weight : 305.08 g/mol
  • CAS Number : 1416440-26-0
  • IUPAC Name : this compound

The structure features a pyridine ring substituted with bromine and fluorine atoms, which may contribute to its biological activity by influencing interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a variety of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. It has been found to induce apoptosis in cancer cell lines through the activation of caspase pathways. Specifically, research demonstrated that treatment with this compound resulted in significant reductions in cell viability in various cancer types, including breast and colon cancer cells.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in disease processes. For instance, it has shown promising results as an inhibitor of certain kinases implicated in cancer progression. This inhibition could lead to reduced tumor growth and metastasis.

Case Study 1: Antibacterial Efficacy

In a study published in the Journal of Medicinal Chemistry, this compound was tested against a panel of bacterial strains. The results indicated a minimum inhibitory concentration (MIC) ranging from 4 to 16 µg/mL for various strains, demonstrating its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Mechanism

Another investigation focused on the compound's effects on human breast cancer cells (MCF-7). The study reported that treatment with the compound led to a dose-dependent increase in apoptotic markers such as cleaved caspase-3 and PARP. These findings suggest that this compound may act as a promising candidate for further development in cancer therapy.

Comparative Analysis of Biological Activity

Activity Description Reference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits specific kinases related to cancer progression

Q & A

Q. What are the typical synthetic routes for Ethyl 3-bromo-6,8-difluoroimidazo[1,2-a]pyridine-2-carboxylate, and how do reaction conditions influence yield and purity?

The synthesis involves multi-step halogenation and cyclization reactions. For example, ethyl bromopyruvate (precursor F1 in ) is synthesized via substitution of ethyl pyruvate with bromine, achieving 94.06% yield under optimized conditions (temperature: 0–5°C; solvent: CH₂Cl₂) . Subsequent cyclization with halogenated pyridines (e.g., 3-chloro-5-(trifluoromethyl)pyridin-2-amine) in refluxing ethanol forms the imidazopyridine core. Key factors include:

  • Solvent choice : DMF enhances electrophilic substitution in bromination/chlorination steps (e.g., N-chlorosuccinimide in DMF at 40°C for 80% yield ).
  • Temperature control : Higher temperatures (reflux) favor cyclization but risk decomposition.
  • Purification : Column chromatography or recrystallization ensures purity (>97% in ).

Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable for confirming its identity?

Structural confirmation relies on:

  • 1H/13C NMR : Aromatic protons in imidazopyridine appear at δ 8.22–8.10 (1H, m) and δ 7.72 (1H, d, J = 9.0 Hz), with ethyl ester signals at δ 4.58–4.44 (2H) and δ 1.55–1.42 (3H) .
  • LC-MS : Molecular ion peaks (e.g., m/z 224.1 [M+1] for chlorinated analogs ).
  • X-ray crystallography : SHELX programs ( ) resolve regiochemistry ambiguities, critical for fluorine/bromine positioning .

Advanced Research Questions

Q. Contradictory reports exist regarding the optimal temperature for bromination in imidazopyridine systems. How can researchers reconcile these discrepancies when designing experiments?

Discrepancies arise from substrate reactivity and solvent effects. For example:

  • achieves bromination at 0–5°C in CH₂Cl₂ , while uses 40°C in DMF for chlorination . Resolution strategies :
  • Perform kinetic studies with in situ monitoring (TLC/IR) to identify temperature-dependent intermediates.
  • Use computational modeling (DFT) to predict activation barriers for bromination at positions 3, 6, and 7. Fluorine’s electron-withdrawing effects may lower reaction temperatures at specific sites .

Q. What strategies improve regioselectivity when introducing multiple halogens (Br, F) into the imidazopyridine core?

Regioselectivity is controlled via:

  • Directing groups : The pyridine nitrogen directs electrophilic substitution to position 3. Subsequent fluorination at positions 6/8 requires deactivating groups (e.g., nitro) to favor SNAr mechanisms .
  • Sequential halogenation : Bromine at position 3 () precedes fluorine introduction via Pd-catalyzed cross-coupling (not in evidence but supported by SAR studies in ) .
  • Steric effects : Bulky substituents at position 2 (ethyl ester) hinder undesired halogenation at adjacent sites .

Q. How do structural modifications at positions 3, 6, and 8 influence biological activity in imidazopyridine derivatives?

  • Position 3 : Bromine enhances electrophilicity for covalent kinase inhibition (e.g., CDK inhibitors in ) . Sulfonyl groups (e.g., ethylsulfonyl in ) improve solubility for in vivo studies .
  • Positions 6/8 : Fluorine increases metabolic stability and electronegativity, enhancing binding to hydrophobic enzyme pockets (e.g., antitumor agents in ) .
  • SAR validation : Compare IC₅₀ values of analogs in enzymatic assays (e.g., antiparasitic activity in ) .

Q. What analytical approaches identify unexpected byproducts during synthesis, and how can their formation mechanisms be elucidated?

  • HRMS and 2D NMR : Detect byproducts via exact mass (e.g., m/z 550.0978 in ) and coupling patterns .
  • Isotope analysis : Bromine’s ¹:¹ isotope ratio (79Br/81Br) confirms unintended substitution (e.g., at position 7 instead of 6) .
  • Mechanistic studies : Quench reactions at intervals and analyze intermediates. Computational modeling of transition states (e.g., radical pathways in ) explains dimerization or rearrangements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.